BenchChemオンラインストアへようこそ!

ERK1/2 inhibitor 3

ERK1/2 inhibition MAPK pathway cancer research

ERK1/2 inhibitor 3 (CAS 2737294-99-2) is a structurally novel, patent-disclosed ERK1/2 inhibitor identified as compound 1 in WO2021218912A1. Unlike clinical-stage comparators (Ulixertinib, Ravoxertinib, LY3214996), this chemotype has no published pharmacology—offering a unique opportunity for proprietary SAR exploration and head-to-head kinase selectivity profiling. ERK inhibitors are not functionally interchangeable; in-house characterization of biochemical IC50, pRSK cellular target engagement, and ERK2 degradation kinetics is essential before deployment. Ideal for labs building comparative ERK inhibitor panels in RAS/RAF-mutant models. ≥98% purity. For research use only.

Molecular Formula C28H31ClFN5O6S
Molecular Weight 620.1 g/mol
Cat. No. B12417722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK1/2 inhibitor 3
Molecular FormulaC28H31ClFN5O6S
Molecular Weight620.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(S2(=O)=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5
InChIInChI=1S/C28H31ClFN5O6S/c1-16(27(37)33-24(15-36)19-9-20(30)12-22(10-19)40-2)35-14-18-4-3-17(11-25(18)42(35,38)39)26-23(29)13-31-28(34-26)32-21-5-7-41-8-6-21/h3-4,9-13,16,21,24,36H,5-8,14-15H2,1-2H3,(H,33,37)(H,31,32,34)/t16-,24+/m0/s1
InChIKeyVMIRUEBEKFUOHT-UPCLLVRISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERK1/2 Inhibitor 3: CAS 2737294-99-2 Baseline Identification, Chemical Class, and Comparators for Scientific Procurement


ERK1/2 inhibitor 3 (CAS 2737294-99-2) is a synthetic small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), identified as compound 1 in patent WO2021218912A1 [1]. It is disclosed for potential research use in cancer, inflammation, or other proliferative diseases, targeting the MAPK signaling pathway [1]. However, publicly available pharmacological characterization is extremely limited; no published peer-reviewed studies, kinase selectivity profiles, or cell-based activity data were identified for this specific compound. Key clinical-stage comparators in the ERK1/2 inhibitor class include Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), LY3214996, MK-8353 (SCH900353), and ASN007 (ERK-IN-3, CAS 2055597-12-9) [2]. ASN007 bears the synonym ERK-IN-3 but is a chemically distinct compound with different CAS registry number, inhibitory profile, and patent origin .

Why Generic Substitution Fails for ERK1/2 Inhibitor 3: Functional Divergence Among ERK1/2 Inhibitors in Research Applications


ERK1/2 inhibitors are not functionally interchangeable due to substantial divergence in kinase selectivity, binding mode (ATP-competitive type I vs. type I.5/type II), effect on ERK2 protein turnover, and propensity for pathway reactivation [1][2]. A comparative study of five ERK inhibitors (SCH772984, Ravoxertinib, LY3214996, Ulixertinib, VX-11e) across multiple cancer cell lines revealed drug-specific toxicity profiles unrelated to ERK1/2 inhibition and differential susceptibility to ERK1/2 reactivation over time [3]. Furthermore, eight different ERK inhibitors were shown to induce proteasome-dependent turnover of ERK2 with little or no effect on ERK1, establishing that ERK inhibitors function as monovalent degraders with isoform-specific effects [2]. These functional differences mean that substituting one ERK inhibitor for another—even those with similar biochemical IC50 values—can produce divergent cellular and in vivo outcomes, confounding experimental reproducibility and data interpretation [1].

ERK1/2 Inhibitor 3 Procurement Evidence: Quantitative Differentiation Guide Based on Available Data


Data Availability Statement: ERK1/2 Inhibitor 3 Lacks Publicly Reported Quantitative Pharmacological Characterization

Based on a comprehensive search of primary research literature, patents, and authoritative databases, no peer-reviewed quantitative pharmacological data (IC50 values, kinase selectivity panels, cell-based activity, or in vivo efficacy metrics) have been publicly disclosed for ERK1/2 inhibitor 3 (CAS 2737294-99-2). The compound is described solely in patent WO2021218912A1 as compound 1 with the qualitative assertion that it is a 'potent ERK1/2 inhibitor' having 'potential for the research or prevention of cancer, inflammation or other proliferative diseases' [1]. No numerical potency values or comparative data against other ERK inhibitors are provided in the patent or any subsequent publications [1]. Users should note that the synonym ERK-IN-3 in commercial listings often refers to ASN007 (CAS 2055597-12-9), a chemically distinct compound with its own pharmacological profile .

ERK1/2 inhibition MAPK pathway cancer research

Antiproliferative Activity in Solid Tumor Cell Lines: Comparative IC50 Analysis of ERK Inhibitors

While no data exist for ERK1/2 inhibitor 3 (CAS 2737294-99-2), a direct head-to-head comparison of ASN007 (ERK-IN-3) versus Ulixertinib and Ravoxertinib provides a framework for how ERK inhibitors can be differentiated in cell-based assays. ASN007 demonstrated superior antiproliferative efficacy compared to Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994) across a panel of solid tumor cell lines harboring RAS/RAF/MEK/ERK pathway mutations [1]. In lymphoma cell lines with RAS/RAF pathway mutations, ASN007 exhibited enhanced activity relative to wild-type lines (p < 0.0001) [1]. This cell-line dependent variation in antiproliferative potency illustrates why even compounds within the same target class produce divergent cellular outcomes [1].

cell proliferation solid tumors RAS/RAF mutations

Cell Type-Specific Off-Target Toxicity: ERK Inhibitors Display Divergent Cytotoxicity Unrelated to Target Inhibition

In a comparative analysis of five ERK inhibitors (SCH772984, Ravoxertinib, LY3214996, Ulixertinib, VX-11e) across four cancer cell lines (H1299 lung, HCT-116 colon, SH-SY5Y neuroblastoma, U937 leukemia), SCH772984 and VX-11e induced excessive toxicity in specific cell lines that was not directly correlated with ERK1/2 inhibition, suggesting off-target effects [1]. In contrast, Ravoxertinib, LY3214996, and Ulixertinib showed toxicity profiles more tightly coupled to ERK inhibition [1]. This divergence in off-target cytotoxicity among structurally distinct ERK inhibitors highlights that even when primary target engagement is similar, cellular safety margins can differ dramatically [1].

off-target toxicity cell viability drug selectivity

Differential Susceptibility to ERK1/2 Pathway Reactivation: A Critical Determinant of Sustained Target Inhibition

Sustained suppression of ERK1/2 signaling is essential for durable cellular effects, yet ERK inhibitors differ markedly in their propensity for pathway reactivation. In a comparative study, PD0325901 (MEK inhibitor), LY3214996, and Ulixertinib were all prone to ERK1/2 reactivation over time [1]. Two distinct types of reactivation were identified: one reversible by fresh inhibitor dosing, and another that persisted despite additional treatments [1]. Notably, cells that developed resistance to the MEK inhibitor PD0325901 due to ERK1/2 reactivation remained sensitive to the ERK1/2 inhibitor Ulixertinib [1]. This indicates that within the same target class, compounds differ in their susceptibility to reactivation mechanisms [1].

pathway reactivation resistance sustained inhibition

ERK1/2 Inhibitor 3: Recommended Research Application Scenarios Based on Available Evidence


In-House Characterization of a Novel ERK1/2 Inhibitor Scaffold from Patent WO2021218912A1

ERK1/2 inhibitor 3 represents a novel chemotype disclosed in patent WO2021218912A1 with no peer-reviewed pharmacological characterization. This scenario involves in-house determination of biochemical IC50 against ERK1 and ERK2, broad kinase selectivity profiling, cellular target engagement assays (e.g., pRSK inhibition), and comparison against established ERK inhibitors to establish the compound's position within the class [1]. Given the functional diversity among ERK inhibitors in off-target toxicity and reactivation propensity documented in Section 3, such characterization is essential before the compound can be deployed in downstream applications.

Structure-Activity Relationship (SAR) Studies for Novel ERK1/2 Inhibitor Development

As compound 1 from patent WO2021218912A1, ERK1/2 inhibitor 3 may serve as a starting point for medicinal chemistry optimization [1]. The absence of published data creates an opportunity for proprietary SAR exploration around this scaffold. However, researchers must be aware that the synonym ERK-IN-3 is also used commercially for ASN007 (CAS 2055597-12-9), a distinct clinical-stage compound with its own pharmacological profile and patent estate . Careful verification of chemical identity (CAS number and structural confirmation) is essential to avoid experimental confounding.

Comparative ERK Inhibitor Profiling in RAS/RAF-Mutant Cancer Models

As demonstrated by the head-to-head comparisons in Section 3, ERK inhibitors display divergent antiproliferative activity, off-target toxicity, and reactivation susceptibility even within the same target class [2][3]. Once characterized, ERK1/2 inhibitor 3 could be included in comparative panels alongside Ulixertinib, Ravoxertinib, LY3214996, and MK-8353 to assess its performance in specific RAS/RAF-mutant cell lines or in models of acquired resistance to BRAF/MEK inhibitors [2]. Such profiling is necessary to determine whether this novel scaffold offers advantages in particular genetic or resistance contexts.

Mechanistic Studies of ERK2 Degradation and Isoform Selectivity

Recent evidence demonstrates that ERK inhibitors function as monovalent degraders, inducing proteasome-dependent turnover of ERK2 while sparing ERK1 [4]. This isoform-selective degradation mechanism varies among different ERK inhibitors and may contribute to their distinct cellular effects. If ERK1/2 inhibitor 3 exhibits a similar degradation profile, it could be employed in studies dissecting ERK1 versus ERK2 isoform-specific functions in proliferation, differentiation, and survival [4]. Comparative analysis of ERK2 turnover kinetics across multiple ERK inhibitors would position this compound within the emerging framework of kinase degrader pharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERK1/2 inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.